molecular formula C25H41NS2 B2778769 2-(Octadecylthio)benzothiazole CAS No. 200618-68-4

2-(Octadecylthio)benzothiazole

Cat. No.: B2778769
CAS No.: 200618-68-4
M. Wt: 419.73
InChI Key: RBCKELHDGBEBPT-UHFFFAOYSA-N
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Description

2-(Octadecylthio)benzothiazole is an organic compound with the molecular formula C25H41NS2 and a molecular weight of 419.74 g/mol . It is a derivative of benzothiazole, where an octadecylthio group is attached to the benzothiazole ring. This compound is known for its applications in various fields, including its role as a corrosion inhibitor and its use in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Octadecylthio)benzothiazole typically involves the reaction of 2-mercaptobenzothiazole with octadecyl halides under basic conditions. The reaction proceeds through nucleophilic substitution, where the thiol group of 2-mercaptobenzothiazole attacks the carbon atom of the octadecyl halide, resulting in the formation of this compound .

Industrial Production Methods

In industrial settings, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and concentration of reactants. The use of efficient catalysts and continuous flow reactors can enhance the yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

2-(Octadecylthio)benzothiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-(Octadecylthio)benzothiazole involves its interaction with molecular targets such as enzymes and cellular membranes. The sulfur atom in the octadecylthio group can form coordination bonds with metal ions, leading to the inhibition of metal-catalyzed reactions. Additionally, the benzothiazole ring can interact with biological macromolecules, affecting their function and activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the long octadecyl chain, which imparts hydrophobic properties and enhances its ability to interact with lipid membranes and hydrophobic surfaces. This makes it particularly effective as a corrosion inhibitor and in applications requiring hydrophobic interactions .

Biological Activity

2-(Octadecylthio)benzothiazole is a compound belonging to the benzothiazole family, which has garnered attention due to its diverse biological activities. This article explores the biological properties of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

  • Chemical Formula : C20H33NS2
  • Molecular Weight : 345.6 g/mol
  • IUPAC Name : 2-(octadecylthio)-1,3-benzothiazole

The compound features a long hydrophobic octadecyl chain attached to a benzothiazole moiety, which plays a significant role in its biological activity.

Antimicrobial Activity

Research has indicated that benzothiazole derivatives exhibit significant antimicrobial properties. In particular, this compound has been studied for its effectiveness against various bacterial strains, including those resistant to common antibiotics. The long alkyl chain enhances membrane permeability, facilitating the compound's entry into microbial cells.

Anticancer Properties

Benzothiazoles are known for their antiproliferative effects. Studies have shown that this compound can induce apoptosis in cancer cell lines through various mechanisms, including the inhibition of specific kinases involved in cell proliferation and survival pathways.

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast Cancer)12.5Induction of apoptosis via caspase activation
HeLa (Cervical Cancer)15.0Inhibition of cell cycle progression

Anti-inflammatory Effects

The compound has also demonstrated anti-inflammatory properties in vitro. It inhibits the production of pro-inflammatory cytokines in macrophages, suggesting its potential use in treating inflammatory diseases.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound acts as an inhibitor of certain enzymes involved in cancer progression and inflammation.
  • Membrane Disruption : The hydrophobic nature of the octadecyl chain allows it to integrate into cell membranes, disrupting their integrity and function.
  • Signal Transduction Modulation : It may interfere with signaling pathways that regulate cell survival and proliferation.

Case Studies and Research Findings

  • Anticancer Activity Study : A study published in PubMed evaluated various benzothiazole derivatives, including this compound, against several cancer cell lines. The findings revealed that this compound significantly inhibited cell growth and induced apoptosis in MCF-7 cells at concentrations as low as 12.5 µM .
  • Antimicrobial Evaluation : A comparative study assessed the antimicrobial efficacy of several benzothiazole derivatives against Gram-positive and Gram-negative bacteria. Results indicated that this compound exhibited potent activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics .

Properties

IUPAC Name

2-octadecylsulfanyl-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H41NS2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-22-27-25-26-23-20-17-18-21-24(23)28-25/h17-18,20-21H,2-16,19,22H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBCKELHDGBEBPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCSC1=NC2=CC=CC=C2S1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H41NS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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